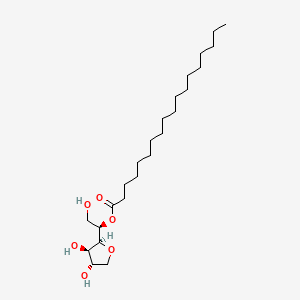
Sorbitan octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sorbitan octadecanoate, also known as sorbitan stearate, is a non-ionic surfactant derived from the esterification of sorbitan with stearic acid. It is widely used in various industries due to its emulsifying, stabilizing, and dispersing properties. This compound is particularly valued in the cosmetic, pharmaceutical, and food industries for its ability to enhance the texture and stability of products .
准备方法
Synthetic Routes and Reaction Conditions: Sorbitan octadecanoate is synthesized through the esterification of sorbitan with stearic acid. The reaction typically involves heating sorbitan and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150-200°C, to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves a continuous esterification process. The reactants are fed into a reactor where they are heated and mixed under controlled conditions. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: Sorbitan octadecanoate primarily undergoes hydrolysis and saponification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, yielding sorbitan and stearic acid. Saponification, on the other hand, involves the reaction of the ester with a strong base, such as sodium hydroxide, to produce soap (sodium stearate) and sorbitan .
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions, elevated temperatures.
Saponification: Sodium hydroxide, water, elevated temperatures.
Major Products Formed:
Hydrolysis: Sorbitan and stearic acid.
Saponification: Sodium stearate (soap) and sorbitan.
科学研究应用
Sorbitan octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifying agent in the preparation of emulsions and dispersions.
Biology: Employed in the formulation of cell culture media and as a stabilizer for enzymes and proteins.
Medicine: Utilized in the development of drug delivery systems, particularly in topical formulations for its skin-conditioning properties.
Industry: Widely used in the cosmetic industry for the formulation of creams, lotions, and ointments due to its ability to improve texture and stability
作用机制
The mechanism of action of sorbitan octadecanoate is primarily based on its surfactant properties. As an amphiphilic molecule, it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) parts. This allows it to reduce the surface tension between oil and water, facilitating the formation of stable emulsions. In biological systems, it can interact with cell membranes, enhancing the permeability and stability of the membrane .
相似化合物的比较
Sorbitan monostearate: Another ester of sorbitan and stearic acid, used similarly as an emulsifier and stabilizer.
Sorbitan tristearate: A triester of sorbitan and stearic acid, used in food and cosmetic applications for its emulsifying properties.
Polysorbates (e.g., Polysorbate 20, Polysorbate 80): Ethoxylated derivatives of sorbitan esters, widely used as emulsifiers in pharmaceuticals, cosmetics, and food industries.
Uniqueness: Sorbitan octadecanoate is unique in its balance of hydrophilic and lipophilic properties, making it particularly effective in forming stable water-in-oil emulsions. Its non-ionic nature also makes it less likely to interact with other ionic compounds in formulations, providing greater stability and compatibility in various applications .
属性
IUPAC Name |
[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELHBEBUAREFRB-XWVZOOPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














